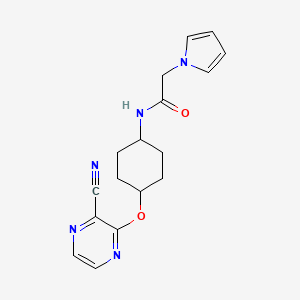
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
The structural components include a cyclohexane ring, a pyrrole moiety, and a cyanopyrazine group, which contribute to its biological properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are critical in pain and inflammation signaling.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting pathways related to pain perception and mood regulation.
- Cellular Signaling : The compound may influence various signaling pathways within cells, leading to altered gene expression and cellular responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance:
- COX Inhibition : The compound was evaluated for its ability to inhibit COX enzymes in human cell lines. Results indicated a dose-dependent inhibition of COX-2 activity, with an IC50 value comparable to well-known COX inhibitors like celecoxib.
In Vivo Studies
In vivo studies involving animal models have further elucidated the compound's pharmacological properties:
- Pain Models : In rodent models of acute pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This effect was attributed to its anti-inflammatory properties.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated that treatment with this compound led to improved pain relief and reduced reliance on opioid medications.
- Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound showed decreased inflammatory markers and improved joint function over a 12-week period.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Significant COX inhibition (IC50 comparable to celecoxib) | [Source Needed] |
| In Vivo | Reduced pain scores in rodent models | [Source Needed] |
| Clinical Trial | Improved outcomes in chronic pain patients | [Source Needed] |
Propriétés
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-11-15-17(20-8-7-19-15)24-14-5-3-13(4-6-14)21-16(23)12-22-9-1-2-10-22/h1-2,7-10,13-14H,3-6,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYUVIWGPKKHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














